N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine
Description
N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine is a complex organic compound that features a quinoline moiety attached to a morpholine ring via an ethanamine linker
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-20(2)10-8-17-14-21(11-12-22-17)13-16-6-3-5-15-7-4-9-19-18(15)16/h3-7,9,17H,8,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZPERYUHVEBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)CC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then reacted with a morpholine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes.
Medicine
Its quinoline moiety is known for its antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the morpholine ring can interact with various enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar antimicrobial properties.
Morpholine: Known for its use in chemical synthesis and as a solvent.
Ethanamine derivatives: Various derivatives are used in medicinal chemistry for their biological activities.
Uniqueness
What sets N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine apart is its combined structure, which allows it to exhibit properties of both quinoline and morpholine derivatives. This dual functionality makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
